molecular formula C23H20ClN3O3 B11605496 4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B11605496
M. Wt: 421.9 g/mol
InChI Key: GLZGQAMTTTWYAC-UHFFFAOYSA-N
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Description

4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline ring, a pyrazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoline ring followed by the construction of the pyrazole ring and the attachment of the butanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline or pyrazole derivatives

    Substitution: Amino or thioquinoline derivatives

Scientific Research Applications

4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

4-[3-(2-chloroquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C23H20ClN3O3/c1-14-6-8-15(9-7-14)19-13-20(27(26-19)21(28)10-11-22(29)30)17-12-16-4-2-3-5-18(16)25-23(17)24/h2-9,12,20H,10-11,13H2,1H3,(H,29,30)

InChI Key

GLZGQAMTTTWYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)CCC(=O)O

Origin of Product

United States

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